2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
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Overview
Description
“2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of research. Various methods for the synthesis of pyrimidines are described . A method involving a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported . Another method involves solution-phase parallel synthesis and high throughput evaluation .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The presence of the pyrano [2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, 2-chloro-4,6-dimethylpyrimidine undergoes aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Scientific Research Applications
Antiviral Activity
2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine, as part of the heteroaryl-pyrimidines class, has been identified as a potent inhibitor of human hepatitis B virus (HBV) replication. Research conducted on HBV-transgenic mice demonstrated that this compound significantly reduced viral DNA levels in the liver and plasma, indicating its potential as a novel anti-HBV drug candidate (Weber et al., 2002).
Anticonvulsant Properties
This compound has also been explored in the context of anticonvulsant activities. Studies on the synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives from 3-amino-2-thiophenecarboxylic acid methyl ester revealed significant in vivo anticonvulsant activity. The structure-anticonvulsant activity relationship analysis identified that molecules with a substituted phenol, particularly when substituted with halogen groups, showed high activity in anticonvulsant models (Wang et al., 2015).
Neuroprotective Effects
Further studies have highlighted the neuroprotective effects of similar compounds, particularly in the context of cerebral ischemia. For instance, NS-7, a compound structurally related to this compound, demonstrated significant reduction in cerebral infarction and improvement in neurological and cognitive impairments in rats subjected to permanent middle cerebral artery occlusion (MCAO) (Tamura et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Research in the field of pyrimidine derivatives is ongoing. Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given . The efficacy of microwaves in the synthesis of heterocyclic compounds has been demonstrated . Further modifications are suggested to investigate how the chiral moiety influences kinase inhibition .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine has been recognized as an inhibitor of NF-κB and AP-1 . These are transcription factors that play crucial roles in the regulation of immune responses, inflammation, cell growth, and apoptosis. The compound inhibits the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Cellular Effects
The compound exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the expression and activities of certain vital inflammatory mediators .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the expression and activities of certain vital inflammatory mediators .
Properties
IUPAC Name |
2-chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2S/c1-7-6-9-11(8-4-2-3-5-10(8)15)16-13(14)17-12(9)18-7/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDGMBWFNNEERV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2S1)Cl)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652515 |
Source
|
Record name | 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99499-25-9 |
Source
|
Record name | 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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